Cas no 2228359-82-6 (3-(adamantan-1-yl)-2-azidopropan-1-ol)

3-(adamantan-1-yl)-2-azidopropan-1-ol 化学的及び物理的性質
名前と識別子
-
- 3-(adamantan-1-yl)-2-azidopropan-1-ol
- EN300-1797503
- 2228359-82-6
-
- インチ: 1S/C13H21N3O/c14-16-15-12(8-17)7-13-4-9-1-10(5-13)3-11(2-9)6-13/h9-12,17H,1-8H2
- InChIKey: ZVXNPUVOVAIVMQ-UHFFFAOYSA-N
- ほほえんだ: OCC(CC12CC3CC(CC(C3)C1)C2)N=[N+]=[N-]
計算された属性
- せいみつぶんしりょう: 235.168462302g/mol
- どういたいしつりょう: 235.168462302g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 307
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 34.6Ų
3-(adamantan-1-yl)-2-azidopropan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1797503-10.0g |
3-(adamantan-1-yl)-2-azidopropan-1-ol |
2228359-82-6 | 10g |
$3500.0 | 2023-05-23 | ||
Enamine | EN300-1797503-0.05g |
3-(adamantan-1-yl)-2-azidopropan-1-ol |
2228359-82-6 | 0.05g |
$683.0 | 2023-09-19 | ||
Enamine | EN300-1797503-1g |
3-(adamantan-1-yl)-2-azidopropan-1-ol |
2228359-82-6 | 1g |
$813.0 | 2023-09-19 | ||
Enamine | EN300-1797503-0.1g |
3-(adamantan-1-yl)-2-azidopropan-1-ol |
2228359-82-6 | 0.1g |
$715.0 | 2023-09-19 | ||
Enamine | EN300-1797503-1.0g |
3-(adamantan-1-yl)-2-azidopropan-1-ol |
2228359-82-6 | 1g |
$813.0 | 2023-05-23 | ||
Enamine | EN300-1797503-5.0g |
3-(adamantan-1-yl)-2-azidopropan-1-ol |
2228359-82-6 | 5g |
$2360.0 | 2023-05-23 | ||
Enamine | EN300-1797503-5g |
3-(adamantan-1-yl)-2-azidopropan-1-ol |
2228359-82-6 | 5g |
$2360.0 | 2023-09-19 | ||
Enamine | EN300-1797503-10g |
3-(adamantan-1-yl)-2-azidopropan-1-ol |
2228359-82-6 | 10g |
$3500.0 | 2023-09-19 | ||
Enamine | EN300-1797503-0.5g |
3-(adamantan-1-yl)-2-azidopropan-1-ol |
2228359-82-6 | 0.5g |
$781.0 | 2023-09-19 | ||
Enamine | EN300-1797503-2.5g |
3-(adamantan-1-yl)-2-azidopropan-1-ol |
2228359-82-6 | 2.5g |
$1594.0 | 2023-09-19 |
3-(adamantan-1-yl)-2-azidopropan-1-ol 関連文献
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
4. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
-
Haoran Li,Dong Li,Jing Shi,Zeyin He,Zongchen Zhao,Huanlei Wang Sustainable Energy Fuels, 2020,4, 4868-4877
-
Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
-
Mo Tao,Guowen Zhang,Chunhong Xiong,Junhui Pan New J. Chem., 2015,39, 3665-3674
-
Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865
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3-(adamantan-1-yl)-2-azidopropan-1-olに関する追加情報
Exploring the Unique Properties and Applications of 3-(Adamantan-1-yl)-2-azidopropan-1-ol (CAS No. 2228359-82-6)
In the realm of organic chemistry and pharmaceutical research, 3-(adamantan-1-yl)-2-azidopropan-1-ol (CAS No. 2228359-82-6) has emerged as a compound of significant interest due to its distinctive structural features and versatile applications. This molecule combines the rigid adamantane scaffold with an azido functional group, offering unique reactivity and potential in drug discovery, material science, and bioconjugation. Researchers are increasingly exploring its role in click chemistry reactions, where the azide group enables efficient coupling with alkynes, a process pivotal for labeling biomolecules and designing advanced polymers.
The adamantane moiety in 3-(adamantan-1-yl)-2-azidopropan-1-ol contributes to enhanced stability and lipophilicity, making it valuable for modulating the pharmacokinetic properties of drug candidates. Recent studies highlight its utility in developing neurological therapeutics, particularly targeting neurodegenerative diseases like Alzheimer's, where adamantane derivatives are known to exhibit bioactivity. Additionally, the compound's azido-propyl alcohol structure aligns with trends in green chemistry, as it facilitates solvent-free reactions and reduces waste generation—a priority for sustainable industrial processes.
From a synthetic perspective, CAS No. 2228359-82-6 serves as a key intermediate in constructing complex architectures. Its compatibility with CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) has spurred innovations in biomaterial engineering, such as hydrogels for tissue regeneration and drug-delivery systems. Moreover, the compound's relevance in proteomics and chemical biology is underscored by its ability to tag proteins selectively, aiding in high-throughput screening and diagnostic assays.
As the scientific community gravitates toward multifunctional building blocks, 3-(adamantan-1-yl)-2-azidopropan-1-ol stands out for its dual functionality. The hydroxyl group allows further derivatization, while the azide enables rapid conjugation—addressing demands for modularity in precision medicine and nanotechnology. With ongoing advancements in AI-driven molecular design, this compound is poised to play a pivotal role in accelerating the discovery of next-generation therapeutics and smart materials.
In conclusion, 3-(adamantan-1-yl)-2-azidopropan-1-ol exemplifies the synergy between traditional organic frameworks and modern synthetic strategies. Its applications span from targeted drug delivery to bioorthogonal chemistry, resonating with contemporary research priorities. As industries and academia seek eco-friendly and high-efficiency solutions, this compound’s adaptability ensures its continued relevance in cutting-edge scientific endeavors.
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